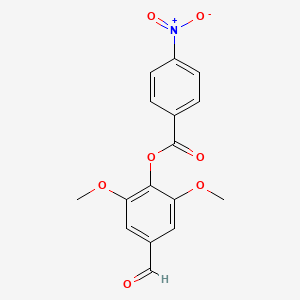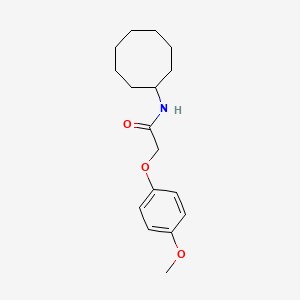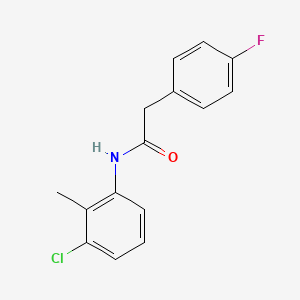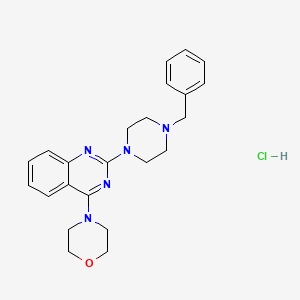![molecular formula C16H18N2O2S B5722069 N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5722069.png)
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide, also known as Boc-Thiophene, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of thiophene, which is a heterocyclic aromatic organic compound that contains a five-membered ring of four carbon atoms and one sulfur atom. Boc-Thiophene has been synthesized using various methods and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee is not fully understood, but it is believed to work by inhibiting specific enzymes or pathways that are involved in cancer cell growth, inflammation, and fungal growth. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It can also reduce inflammation by suppressing the production of pro-inflammatory cytokines. Additionally, N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee has been shown to have antifungal effects by inhibiting the growth of fungal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee is stable under various experimental conditions and can be easily synthesized using standard laboratory techniques. However, one of the limitations of using N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee is its relatively high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee. One area of research could focus on elucidating the exact mechanism of action of this compound. Additionally, further studies could investigate the potential use of N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee in combination with other drugs for enhanced therapeutic effects. Furthermore, studies could explore the use of N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee for the treatment of other diseases, such as viral infections and autoimmune disorders.
Synthesemethoden
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee can be synthesized using various methods, including the reaction of 2-thiophenecarboxylic acid with tert-butylamine and di-tert-butyl dicarbonate. The reaction yields N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee as a white solid, which can be purified using recrystallization. The purity of the compound can be confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro. Additionally, N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee has shown potential as an anti-inflammatory agent and can reduce inflammation in animal models. It has also been studied for its potential use as an antifungal agent and has shown promising results in inhibiting the growth of fungal cells.
Eigenschaften
IUPAC Name |
N-[4-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-16(2,3)18-14(19)11-6-8-12(9-7-11)17-15(20)13-5-4-10-21-13/h4-10H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGSETYKJWWOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5722000.png)


![N-cyclohexyl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5722017.png)



![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5722050.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5722051.png)

![2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5722075.png)
![N-[2-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5722082.png)
